molecular formula C14H8ClN3 B13671559 3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Katalognummer: B13671559
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: GZMXSTJOPUKONT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloro substituent at the 8-position and a benzonitrile group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the chloro group can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C14H8ClN3

Molekulargewicht

253.68 g/mol

IUPAC-Name

3-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H8ClN3/c15-12-5-2-6-18-9-13(17-14(12)18)11-4-1-3-10(7-11)8-16/h1-7,9H

InChI-Schlüssel

GZMXSTJOPUKONT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=CN3C=CC=C(C3=N2)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.